molecular formula C14H14N2OS B12532592 Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- CAS No. 677343-15-6

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-

Katalognummer: B12532592
CAS-Nummer: 677343-15-6
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: GIZPXGUVGZCEHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- is an organic compound known for its unique chemical structure and properties This compound features a benzenecarboximidamide core with a 4-methoxyphenylthio substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- typically involves the reaction of benzenecarboximidamide with 4-methoxyphenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-quality Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as monoamine oxidase A, which plays a role in neurotransmitter regulation. This inhibition can lead to various biological effects, including antidepressant and neuroprotective activities. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, contributing to its diverse pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- can be compared with other similar compounds, such as:

  • N-(4-Methoxyphenyl)benzenecarboximidamide
  • N(4-ME-2-PH-3-THIOXO-1,2,4-THIADIAZOLIDIN-5-YLIDENE)N’-PH-BENZENECARBOXIMIDAMIDE

These compounds share structural similarities but differ in their substituents and overall chemical properties. The unique combination of the benzenecarboximidamide core with the 4-methoxyphenylthio group in Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]- imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

677343-15-6

Molekularformel

C14H14N2OS

Molekulargewicht

258.34 g/mol

IUPAC-Name

4-(4-methoxyphenyl)sulfanylbenzenecarboximidamide

InChI

InChI=1S/C14H14N2OS/c1-17-11-4-8-13(9-5-11)18-12-6-2-10(3-7-12)14(15)16/h2-9H,1H3,(H3,15,16)

InChI-Schlüssel

GIZPXGUVGZCEHV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.